(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications:
- Synthesis and Anti-inflammatory Activity: A study by Lynch et al. (2006) described the synthesis and activity of benzamide derivatives based on thiazole and thiazoline, highlighting their potential as nonsteroidal anti-inflammatory drugs. The hydrochloride salts of some compounds showed anti-inflammatory activity, indicating the medicinal chemistry applications of similar benzamide derivatives (Lynch, Hayer, Beddows, Howdle, & Thake, 2006).
Chemical Synthesis and Characterization:
- Development of Novel Compounds: Saeed and Rafique (2013) conducted research on the synthesis of novel N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides, demonstrating the chemical synthesis capabilities of benzamide derivatives in creating new compounds with potential biological applications (Saeed & Rafique, 2013).
Photodynamic Therapy and Cancer Treatment:
- Zinc Phthalocyanine Derivatives for Photodynamic Therapy: A study by Pişkin et al. (2020) investigated the synthesis of new zinc phthalocyanine derivatives with potential for use in photodynamic therapy, a treatment modality for cancer. These derivatives were found to have high singlet oxygen quantum yield and could be promising for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition:
- Benzothiazole Derivatives as Corrosion Inhibitors: Research by Hu et al. (2016) explored the use of benzothiazole derivatives as corrosion inhibitors for carbon steel. These compounds showed high efficiency in protecting steel against corrosion in acidic environments, underscoring the industrial applications of benzothiazole-based benzamides (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Antimicrobial Activity:
- Synthesis of Benzamides with Antifungal Properties: Narayana et al. (2004) synthesized and characterized benzamides that exhibited potential as antifungal agents. This research highlights the role of benzamide derivatives in developing new antimicrobial compounds (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-5-13-24-18-12-9-16(28-6-2)14-19(18)29-21(24)22-20(25)15-7-10-17(11-8-15)30(26,27)23(3)4/h1,7-12,14H,6,13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRPKDDPOKTHJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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